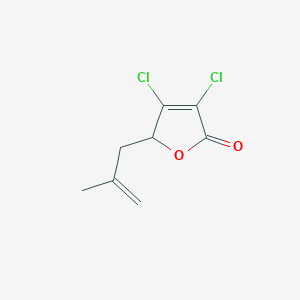
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)-: is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. This particular compound is characterized by the presence of two chlorine atoms and a 2-methyl-2-propenyl group attached to the furanone ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the chlorination of 2(5H)-furanone derivatives followed by the introduction of the 2-methyl-2-propenyl group. The reaction conditions typically include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is carried out under controlled temperature and pressure to ensure selective chlorination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- on a large scale.
Chemical Reactions Analysis
Types of Reactions
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrofuranone derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized furanone derivatives.
Scientific Research Applications
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound exhibits biological activity and is studied for its potential use as an antimicrobial or antifungal agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: The compound is used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets. The chlorine atoms and the 2-methyl-2-propenyl group play a crucial role in its reactivity and biological activity. The compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or cellular structures.
Comparison with Similar Compounds
Similar Compounds
- 2(5H)-Furanone, 3,4-dichloro-5-(2-propenyl)-
- 2(5H)-Furanone, 3,4-dichloro-5-(2-methylpropyl)-
- 2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-butyl)-
Uniqueness
2(5H)-Furanone, 3,4-dichloro-5-(2-methyl-2-propenyl)- is unique due to the presence of the 2-methyl-2-propenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
600738-35-0 |
|---|---|
Molecular Formula |
C8H8Cl2O2 |
Molecular Weight |
207.05 g/mol |
IUPAC Name |
3,4-dichloro-2-(2-methylprop-2-enyl)-2H-furan-5-one |
InChI |
InChI=1S/C8H8Cl2O2/c1-4(2)3-5-6(9)7(10)8(11)12-5/h5H,1,3H2,2H3 |
InChI Key |
WHLGSPNZRSLJGT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CC1C(=C(C(=O)O1)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















